(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine

Catalog No.
S840718
CAS No.
1182919-86-3
M.F
C11H16N2
M. Wt
176.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]a...

CAS Number

1182919-86-3

Product Name

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine

IUPAC Name

1-cyclopropyl-N-[(6-methylpyridin-3-yl)methyl]methanamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c1-9-2-3-11(8-13-9)7-12-6-10-4-5-10/h2-3,8,10,12H,4-7H2,1H3

InChI Key

PDPJMYFRUAKJLS-UHFFFAOYSA-N

SMILES

CC1=NC=C(C=C1)CNCC2CC2

Canonical SMILES

CC1=NC=C(C=C1)CNCC2CC2

Potential Areas of Investigation:

Given the presence of a pyridine ring and amine functional group, (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine could be an interesting molecule for investigation in medicinal chemistry. Pyridine rings are found in many biologically active molecules, and amines are a common functional group in pharmaceuticals []. The cyclopropyl group may also contribute to interesting properties for drug development [].

  • Drug Discovery: The molecule's structure suggests potential for further research into its activity against various targets of therapeutic interest. This would likely involve in vitro and in vivo studies to assess its efficacy and safety profile.
  • Material Science: The presence of the amine group could allow for (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine to be incorporated into polymers or other materials with specific properties.

(Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine is a chemical compound with the molecular formula C11_{11}H16_{16}N2_2. It features a cyclopropylmethyl group attached to a 6-methylpyridin-3-ylmethylamine moiety, characterized by a pyridine ring that is substituted with a methyl group at the 6-position and an amine functional group. This unique structure imparts specific chemical properties and potential biological activities, making it of interest in medicinal chemistry and synthetic applications .

Typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Oxidation: The presence of the cyclopropyl group may influence the oxidation pathways, potentially leading to the formation of alcohols or ketones under specific conditions .
  • C-H Bond Functionalization: The compound may undergo functionalization of C(sp3^3)-H bonds, which is significant in synthetic organic chemistry for generating diverse derivatives .

Research into the biological activity of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine is limited but suggests potential pharmacological properties. Compounds with similar structures often exhibit:

  • Antimicrobial Activity: Pyridine derivatives are known for their antibacterial and antifungal properties.
  • Neuroactive Effects: Some studies indicate that compounds containing pyridine rings can interact with neurotransmitter systems, potentially affecting mood and cognition .
  • Cytotoxicity: Preliminary studies may reveal cytotoxic effects against certain cancer cell lines, warranting further investigation into its therapeutic potential .

Synthesis of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine can be approached through several methods:

  • Alkylation Reactions: A common method involves the alkylation of 6-methylpyridin-3-ylmethanamine with cyclopropylmethyl bromide or iodide.
  • Reductive Amination: This method can be employed using appropriate carbonyl precursors followed by reduction to form the desired amine.
  • Multi-step Synthesis: Starting from commercially available 6-methylpyridin-3-carboxaldehyde, subsequent steps involving amination and cyclopropanation can yield the target compound.

Each method's efficiency can vary based on reaction conditions such as temperature, solvent, and catalysts used.

The applications of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine span several fields:

  • Pharmaceutical Development: Its structural characteristics may lead to new drug candidates targeting various diseases.
  • Chemical Research: Useful as a building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Potential applications in developing agrochemicals due to its biological activity.

Interaction studies involving (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine focus on its binding affinity with biological targets:

  • Enzyme Inhibition: Investigating its role as an inhibitor or modulator of specific enzymes could reveal therapeutic applications.
  • Receptor Binding: Studies may assess its interaction with neurotransmitter receptors, which could provide insights into its neuroactive properties.

These studies are crucial for understanding the compound's mechanism of action and potential side effects.

Several compounds share structural similarities with (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
6-Methylpyridin-3-amineContains a pyridine ring and amineLacks cyclopropane moiety; simpler structure
N-(Cyclopropylmethyl)-6-methylpyridin-3-aminesSimilar to target compound but varies in substituentsDifferent substituents may alter biological activity
CyclopropylmethylamineBasic amine structure without aromatic ringLess complex; primarily studied for synthetic uses

The uniqueness of (Cyclopropylmethyl)[(6-methylpyridin-3-yl)methyl]amine lies in its combination of a cyclic structure with an aromatic amine, which may enhance its biological activity compared to simpler analogs.

XLogP3

1.4

Dates

Last modified: 08-16-2023

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